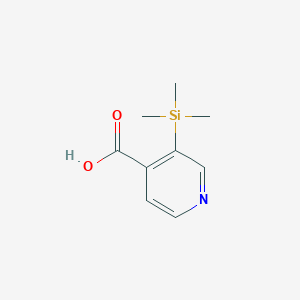

3-(Trimethylsilyl)pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trimethylsilyl)pyridine-4-carboxylic acid (TSPCA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TSPCA belongs to the class of organosilicon compounds and is widely used in organic synthesis, catalysis, and as a reagent in various chemical reactions.

Mécanisme D'action

3-(Trimethylsilyl)pyridine-4-carboxylic acid acts as a Lewis acid and can form complexes with Lewis bases. The trimethylsilyl group in 3-(Trimethylsilyl)pyridine-4-carboxylic acid enhances the electrophilicity of the pyridine ring, making it a stronger Lewis acid. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can also act as a proton acceptor due to the presence of the carboxylic acid group. The unique properties of 3-(Trimethylsilyl)pyridine-4-carboxylic acid make it a versatile reagent in various chemical reactions.

Effets Biochimiques Et Physiologiques

There is limited information available on the biochemical and physiological effects of 3-(Trimethylsilyl)pyridine-4-carboxylic acid. However, it has been reported that 3-(Trimethylsilyl)pyridine-4-carboxylic acid can induce apoptosis in cancer cells. 3-(Trimethylsilyl)pyridine-4-carboxylic acid has also been shown to inhibit the growth of some bacteria and fungi.

Avantages Et Limitations Des Expériences En Laboratoire

3-(Trimethylsilyl)pyridine-4-carboxylic acid has several advantages as a reagent in chemical reactions. It is stable, easy to handle, and has a long shelf life. 3-(Trimethylsilyl)pyridine-4-carboxylic acid is also relatively inexpensive and readily available. However, 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be sensitive to moisture and air, and it should be stored in a dry and air-tight container. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can also be toxic and should be handled with care.

Orientations Futures

There are several potential future directions for the use of 3-(Trimethylsilyl)pyridine-4-carboxylic acid in scientific research. One potential application is in the synthesis of new drugs and natural products. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be used as a reagent in the synthesis of chiral compounds, which are important in drug development. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can also be used in the preparation of new ligands for asymmetric catalysis. Another potential application is in the development of new materials. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be used as a building block for the synthesis of new polymers and materials with unique properties.

Conclusion:

In conclusion, 3-(Trimethylsilyl)pyridine-4-carboxylic acid is a versatile reagent with many potential applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, catalysis, and the preparation of new materials. Further research is needed to explore the full potential of 3-(Trimethylsilyl)pyridine-4-carboxylic acid in scientific research.

Méthodes De Synthèse

The synthesis of 3-(Trimethylsilyl)pyridine-4-carboxylic acid involves the reaction of 3-pyridinecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction yields 3-(Trimethylsilyl)pyridine-4-carboxylic acid as a white crystalline solid with a melting point of 94-97°C. The purity of 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be improved by recrystallization from an appropriate solvent.

Applications De Recherche Scientifique

3-(Trimethylsilyl)pyridine-4-carboxylic acid has been widely used in scientific research as a reagent in various chemical reactions. It has been used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. 3-(Trimethylsilyl)pyridine-4-carboxylic acid has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids. In addition, 3-(Trimethylsilyl)pyridine-4-carboxylic acid has been used in the preparation of chiral ligands for asymmetric catalysis.

Propriétés

Numéro CAS |

112266-47-4 |

|---|---|

Nom du produit |

3-(Trimethylsilyl)pyridine-4-carboxylic acid |

Formule moléculaire |

C9H13NO2Si |

Poids moléculaire |

195.29 g/mol |

Nom IUPAC |

3-trimethylsilylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H13NO2Si/c1-13(2,3)8-6-10-5-4-7(8)9(11)12/h4-6H,1-3H3,(H,11,12) |

Clé InChI |

YMEDAHXDSBATCN-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1=C(C=CN=C1)C(=O)O |

SMILES canonique |

C[Si](C)(C)C1=C(C=CN=C1)C(=O)O |

Synonymes |

4-Pyridinecarboxylicacid,3-(trimethylsilyl)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.